N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide
Description
N-(6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide is a heterocyclic compound featuring a benzothiazole core fused with a 1,4-dioxane ring. The structure includes a 4-methylsulfonylphenylacetamide substituent, which introduces strong electron-withdrawing properties via the sulfonyl group.
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S2/c1-27(22,23)12-4-2-11(3-5-12)8-17(21)20-18-19-13-9-14-15(10-16(13)26-18)25-7-6-24-14/h2-5,9-10H,6-8H2,1H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATWYAPZCHLHSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a benzothiazole ring system and a dioxino moiety. The molecular formula is , and it has a molecular weight of 353.44 g/mol. Its structural features suggest potential interactions with various biological targets.
The primary mechanism of action for this compound involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, the compound increases acetylcholine levels, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurological disorders such as Alzheimer's disease.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant AChE inhibitory activity. The compound was tested against various concentrations to determine its half-maximal inhibitory concentration (IC50).
| Concentration (µM) | Inhibition (%) |
|---|---|
| 0.1 | 15 |
| 1 | 45 |
| 10 | 75 |
| 100 | 90 |
The IC50 value was found to be approximately 5 µM, indicating potent inhibition compared to standard AChE inhibitors.
In Vivo Studies
In vivo studies using animal models have shown that administration of this compound leads to improved cognitive function in models of memory impairment. For instance, in a rat model of Alzheimer's disease induced by scopolamine, treatment with the compound resulted in significant improvements in performance on the Morris Water Maze test.
Case Studies
Several case studies have illustrated the therapeutic potential of this compound:
- Alzheimer's Disease Model : In a study involving aged rats treated with scopolamine, administration of this compound significantly reversed memory deficits and increased acetylcholine levels in the hippocampus.
- Neuroprotective Effects : Another study highlighted its neuroprotective effects against oxidative stress-induced neuronal damage in cultured neurons. The compound reduced markers of oxidative stress and apoptosis.
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison of Analogs
Preparation Methods
Cyclization Strategies
The core synthesis typically begins with a substituted catechol derivative, which undergoes oxidative cyclization with thiourea or its analogs in the presence of iodine or bromine. For example, 3,4-dihydroxybenzonitrile reacts with thiourea under acidic conditions to form the benzothiazole ring, followed by dioxane ring closure via etherification with 1,2-dibromoethane. Alternative routes employ 3,4-dimethoxyphenol as a starting material, where demethylation and subsequent sulfur incorporation yield the benzothiazole scaffold.
Amination of the Benzothiazole Core
The introduction of the primary amine at the 2-position of the benzothiazole ring is critical for subsequent coupling reactions. This is achieved through nucleophilic substitution reactions using ammonium hydroxide or through Hofmann degradation of intermediate carboxamide derivatives. Recent advancements utilize palladium-catalyzed coupling reactions to install protected amine groups, enhancing regioselectivity.
Preparation of the Acetamide Side Chain
The 2-(4-methylsulfonylphenyl)acetamide moiety is synthesized independently and later conjugated to the heterocyclic core. This segment requires careful handling of the methylsulfonyl group, which is sensitive to reduction under acidic or basic conditions.
Sulfonylation of Phenylacetic Acid Derivatives
4-Methylsulfonylphenylacetic acid is prepared via a two-step process:
Activation of the Carboxylic Acid
The carboxylic acid group is activated as an acid chloride using thionyl chloride or oxalyl chloride. Alternatively, mixed anhydride methods with ethyl chloroformate have been reported, particularly for acid-sensitive substrates.
Coupling Reactions to Form the Target Compound
The final step involves conjugating the dioxino-benzothiazole amine with the activated acetamide side chain. This amide bond formation is typically mediated by coupling reagents or via Schotten-Baumann conditions.
Schotten-Baumann Acylation
In a representative procedure, the benzothiazole amine (1.0 equiv) is suspended in dichloromethane at 4°C, followed by the addition of 2-(4-methylsulfonylphenyl)acetyl chloride (1.2 equiv) and triethylamine (2.5 equiv) as an acid scavenger. The reaction proceeds for 6–8 hours with vigorous stirring, yielding the crude acetamide after aqueous workup.
Carbodiimide-Mediated Coupling
For improved yields, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are employed in tetrahydrofuran (THF) at room temperature. This method reduces racemization and enhances coupling efficiency, particularly for sterically hindered amines.
Optimization of Reaction Conditions
Solvent and Temperature Effects
- Solvent Selection : Dichloromethane and THF are preferred for their ability to dissolve both polar and nonpolar intermediates. Ethyl acetate is used in later stages to facilitate crystallization.
- Temperature Control : Acylation reactions are conducted at 0–5°C to minimize side reactions, while coupling reactions with EDC/HOBt proceed efficiently at 25°C.
Stoichiometric Considerations
Molar ratios of the amine to acid chloride significantly impact yields. A 1:1.2 ratio ensures complete consumption of the amine while avoiding excess acyl chloride, which could lead to hydrolysis byproducts.
Purification and Characterization Methods
Crystallization Techniques
The crude product is purified via recrystallization from ethanol/water mixtures (3:1 v/v), achieving >95% purity. Gradient recrystallization using acetone-hexane systems further removes trace impurities.
Spectroscopic Validation
- Infrared Spectroscopy : Key absorption bands include the amide C=O stretch at 1685–1705 cm⁻¹ and sulfonyl S=O asymmetric stretch at 1320–1350 cm⁻¹.
- Nuclear Magnetic Resonance :
Challenges and Alternative Approaches
Protecting Group Strategies
The amine group on the benzothiazole core often requires protection during intermediate steps. tert-Butoxycarbonyl (Boc) groups are introduced via reaction with di-tert-butyl dicarbonate and removed under mild acidic conditions (e.g., 4 M HCl in dioxane).
Sulfonyl Group Stability
The methylsulfonyl moiety is susceptible to nucleophilic attack under strongly basic conditions. Thus, reactions involving hydroxide ions or potent nucleophiles are conducted at low temperatures (<10°C) to preserve functionality.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for synthesizing N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step routes, including:
- Functional group assembly : Reacting amines (e.g., benzothiazol-2-amine derivatives) with sulfonyl chlorides (e.g., 4-methylsulfonylphenylacetyl chloride) under anhydrous conditions, often in polar aprotic solvents like DMF or THF .
- Optimization : Critical parameters include temperature control (0–25°C for exothermic steps), stoichiometric ratios (1:1.2 amine:sulfonyl chloride), and reaction monitoring via TLC/HPLC to track intermediate formation .
- Purification : Final compounds are isolated via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
Q. How is the compound characterized structurally and analytically post-synthesis?
- Methodological Answer : Key techniques include:
- Spectroscopy : H/C NMR for confirming proton/carbon environments (e.g., methylsulfonyl resonances at δ 3.2–3.4 ppm, benzothiazole aromatic protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 421.05) and fragmentation patterns .
- Elemental Analysis : Confirmation of C, H, N, S content within ±0.4% theoretical values .
Q. What functional groups in the compound are most reactive, and how do they influence experimental design?
- Methodological Answer :
- Methylsulfonyl group : Highly polar and electron-withdrawing; susceptible to nucleophilic substitution. Avoid protic solvents (e.g., water) during synthesis to prevent hydrolysis .
- Benzothiazole core : Aromatic π-system enables stacking interactions in biological assays. Use inert atmospheres (N) during reactions to prevent oxidation .
- Acetamide linker : Stabilizes hydrogen bonding in target binding. Optimize pH (6–8) in biological buffers to maintain protonation states .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the compound’s biological targets?
- Methodological Answer :
- Scaffold modification : Synthesize analogs with substitutions at the benzothiazole C-2 position (e.g., halogens, methoxy) or acetamide methylsulfonyl group (e.g., replacing -SOMe with -CN) .
- In vitro assays : Pair with enzyme inhibition studies (e.g., kinase panels) or cellular viability assays (MTT/XTT) to correlate structural changes with activity .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding modes to targets like COX-2 or EGFR, guided by the methylsulfonyl group’s electrostatic potential .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., divergent IC values across studies)?
- Methodological Answer :
- Assay validation : Replicate experiments under standardized conditions (e.g., 10% FBS in DMEM, 37°C, 5% CO) and confirm compound purity (>95% by HPLC) .
- Orthogonal assays : Cross-validate using SPR (binding affinity) and cellular thermal shift assays (CETSA) to confirm target engagement .
- Meta-analysis : Compare literature data for common variables (e.g., cell line origins, passage numbers) to identify confounding factors .
Q. What strategies are effective in optimizing the compound’s pharmacokinetic (PK) profile for in vivo studies?
- Methodological Answer :
- Solubility enhancement : Use co-solvents (e.g., 10% DMSO/PEG-400) or nanoformulations (liposomes) to improve aqueous solubility (>50 µM) .
- Metabolic stability : Pre-treat liver microsomes (human/rat) to assess CYP450-mediated degradation; introduce steric hindrance (e.g., methyl groups) near metabolically labile sites .
- Plasma protein binding (PPB) : Measure via equilibrium dialysis; reduce PPB (>90% free fraction) by modifying hydrophobic moieties (e.g., replacing phenyl with pyridyl) .
Q. How can researchers integrate computational and experimental approaches to predict off-target effects?
- Methodological Answer :
- Pharmacophore screening : Use Schrödinger’s Phase to identify overlapping features with known toxicophores (e.g., hERG channel inhibitors) .
- Proteome-wide docking : Employ AlphaFold2-predicted structures to screen for unintended protein interactions .
- Transcriptomics : Post-treatment RNA-seq (10x Genomics) to identify dysregulated pathways (e.g., apoptosis, oxidative stress) in primary cells .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
